1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine
Description
1-Benzyl-4-chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazo-pyridine core with a benzyl substituent at the N1 position and a chlorine atom at the C4 position (Figure 1). This scaffold is notable for its structural versatility, enabling interactions with biological targets such as kinases, Toll-like receptors (TLRs), and bromodomains . Its synthesis typically involves condensation reactions between substituted pyridines and aldehydes, followed by halogenation at the C4 position . The benzyl group enhances lipophilicity and binding affinity, while the chlorine atom modulates electronic properties and steric effects .
Properties
IUPAC Name |
1-benzyl-4-chloroimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-13-12-11(6-7-15-13)17(9-16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJCQBUYLDPQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557283 | |
| Record name | 1-Benzyl-4-chloro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120537-43-1 | |
| Record name | 1-Benzyl-4-chloro-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Precursors with Benzyl Halides
The most common synthetic approach to 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine involves the cyclization of 4-chloro-1H-imidazo[4,5-c]pyridine with benzyl halides (e.g., benzyl chloride or benzyl bromide) in the presence of a base such as potassium carbonate. This reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution and ring closure.
- Reaction conditions:
- Base: Potassium carbonate
- Solvent: Dimethylformamide (DMF)
- Temperature: Elevated (often 80–120 °C)
- Time: Several hours until completion
This method yields the benzylated product by substitution at the nitrogen atom of the imidazo[4,5-c]pyridine core, followed by cyclization to form the fused heterocycle.
Industrial Scale Production
Industrial synthesis mirrors the laboratory method but employs continuous flow reactors and automated systems to improve yield and reproducibility. Purification is achieved through recrystallization and chromatographic techniques to ensure high purity (typically >95%).
Alternative Synthetic Strategies
Cyclization via Acylation and Amination
A patented process describes a multi-step synthesis starting from 4-amino-2-chloropyridine derivatives, which are acylated with carboxylic acid derivatives (e.g., ethoxyacetyl chloride) under mild conditions (0–30 °C) in inert solvents such as toluene or dichloromethane. The acylated intermediate undergoes cyclization at elevated temperatures (100–150 °C) in the presence of catalysts like pyridine hydrochloride or phosphorus oxychloride to form the imidazo[4,5-c]pyridine core with a chlorine substituent at position 4.
Subsequently, the 4-phenoxy intermediate is aminated using ammonium acetate at about 150 °C in sealed containers to yield the 1H-imidazo[4,5-c]pyridine-4-amine, which can be further functionalized to introduce the benzyl group.
- Key steps:
- Acylation of 4-amino-2-chloropyridine derivative
- Cyclization under reflux or elevated temperature
- Amination with ammonium acetate
- Benzylation via nucleophilic substitution
This method allows for precise control over substituents and is suitable for producing derivatives with high regioselectivity.
Catalytic and Acid-Promoted Cyclization Methods
Recent research on related imidazo[1,5-a]pyridine systems demonstrates the use of Lewis acid catalysts such as bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid (p-TsOH·H2O) to promote cyclization reactions involving benzylic alcohols and nitriles. Although this method is reported for imidazo[1,5-a]pyridines, the mechanistic insights and catalytic conditions may be adapted for the synthesis of this compound analogs.
- Optimal conditions identified:
- Catalyst: 5 mol % Bi(OTf)3
- Acid: 5 equiv p-TsOH·H2O
- Solvent: 1,2-dichloroethane (DCE) or acetonitrile
- Temperature: 150 °C
- Concentration: 0.3 M
- Reaction time: Overnight
| Entry | Acid (equiv) | Lewis Acid (mol %) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4 | 5.0 p-TsOH·H2O | 5 Bi(OTf)3 | 150 | 78 |
| 18 | 5.0 p-TsOH·H2O | 5 Bi(OTf)3 | 150 | 91 |
This catalytic system efficiently generates carbocation intermediates from benzylic alcohols, facilitating nucleophilic attack and cyclization to form the fused heterocyclic structure.
Reaction Mechanisms and Substituent Effects
The preparation of this compound involves nucleophilic substitution at the nitrogen atom and cyclization to form the fused ring system. The chlorine substituent at position 4 is reactive and can be substituted by nucleophiles such as amines or alkoxides, enabling further functionalization.
Substituent effects on the benzyl moiety influence the reaction yield and product stability. Electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., halogens, trifluoromethyl) on the benzyl ring affect carbocation stability during cyclization, impacting overall yield.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Benzyl halide cyclization | 4-chloro-1H-imidazo[4,5-c]pyridine, benzyl halide, K2CO3, DMF, elevated temp | Straightforward, scalable | Requires elevated temp, long reaction time | 70–90 |
| Acylation-cyclization-amination | 4-amino-2-chloropyridine derivative, acyl halide, pyridine, ammonium acetate, reflux | High regioselectivity, versatile | Multi-step, requires careful control | 80–95 |
| Lewis acid catalyzed cyclization | Bi(OTf)3, p-TsOH·H2O, benzylic alcohol, nitrile, 150 °C | High yield, catalytic, mild conditions | Catalyst cost, specific substrate scope | 78–91 |
Research Findings and Practical Notes
- The cyclization reaction is sensitive to solvent polarity and temperature; polar aprotic solvents and temperatures above 100 °C favor higher yields.
- The presence of a base such as potassium carbonate is critical to deprotonate the nitrogen and facilitate nucleophilic substitution.
- Industrial processes benefit from continuous flow reactors to improve reaction control and scalability.
- Catalytic methods using Bi(OTf)3 have demonstrated superior yields compared to other Lewis acids and Brønsted acids, highlighting the importance of catalyst choice.
- Substituent position on the benzyl group significantly affects yield, with meta-substituted groups generally providing better outcomes than para-substituted ones.
- Purification typically involves recrystallization or silica gel chromatography to achieve >95% purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The imidazole and pyridine rings can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alkoxides, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can have different functional groups attached to the imidazole or pyridine rings .
Scientific Research Applications
1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antiviral and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique structural properties of the compound make it useful in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological profile of 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine is influenced by substituent variations. Key analogs include:
Substituent Impact :
- N1-Benzyl Group : Enhances hydrophobic interactions in TLR7/8 binding pockets .
- C4-Chlorine: Reduces metabolic instability compared to nitro or amino groups .
- C6/C7 Modifications : Bromine (C6) increases antiviral potency, while carboxamide (C7) improves kinase selectivity .
Key Observations :
Biological Activity
1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C11H9ClN2
- Molecular Weight : 220.65 g/mol
The compound features a benzyl group attached to a chloro-substituted imidazopyridine ring, which is essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular responses and biological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Study Findings : In vitro tests demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Research Results : It has demonstrated inhibitory effects against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Data Tables
| Biological Activity | Tested Organisms/Cells | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 | Apoptosis induction |
| A549 (lung cancer) | 20 | Cell cycle arrest | |
| Antimicrobial | E. coli | 10 | Cell wall synthesis inhibition |
| S. aureus | 12 | Membrane disruption |
Study 1: Anticancer Properties
A study published in ACS Omega evaluated the anticancer activity of imidazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Efficacy
Another research article investigated the antimicrobial properties of various imidazole derivatives. The findings revealed that this compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine, and how can isomer formation be minimized?
- The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, 4-chloro-1H-imidazo[4,5-c]pyridine can react with benzyl halides under basic conditions to introduce the benzyl group. However, glycosylation or alkylation reactions often yield multiple isomers (e.g., N1 vs. N3 substitution), requiring chromatographic separation . Optimization of reaction conditions (e.g., solvent polarity, temperature) and use of protecting groups (e.g., tri-O-benzoyl ribofuranosyl) can improve regioselectivity .
Q. How can vibrational spectroscopy and DFT calculations validate the structural integrity of this compound?
- Fourier-transform infrared (FTIR) and Raman spectroscopy, combined with DFT calculations at the B3LYP/6-31G(d,p) level, are used to assign vibrational modes and compare experimental/theoretical bond lengths and angles. For example, the PED (potential energy distribution) analysis confirms the dominance of specific vibrational modes (e.g., C-Cl stretching at ~700 cm⁻¹) . X-ray crystallography of analogous triazolo-pyridine compounds provides reference data for validating bond parameters .
Q. What analytical techniques are critical for characterizing substitution patterns in imidazo[4,5-c]pyridine derivatives?
- ¹H/¹³C NMR : Chemical shifts of the anomeric proton (e.g., δ ~5.7–7.8 ppm) and coupling constants (e.g., J < 3 Hz for β-configuration) help identify glycosylation sites .
- UV-Vis spectroscopy : pH-dependent λmax shifts (e.g., 290–302 nm) differentiate between tautomers or substituted analogs .
- Mass spectrometry : High-resolution MS confirms molecular formulas (e.g., C₁₃H₁₀ClN₃ for the base structure) .
Advanced Research Questions
Q. How do structural modifications (e.g., benzyl group position, chloro substitution) influence anticonvulsant activity and toxicity?
- In vivo studies on 1-benzyl-4-alkylamino analogs show potent anticonvulsant activity (ED₅₀ = 2–3.5 mg/kg in rats) but higher toxicity compared to purine-based drugs like BW A78U. The chloro group enhances electrophilicity, improving target binding but increasing off-target interactions. Substituting the benzyl group with bulkier moieties (e.g., substituted aryl) may reduce CNS toxicity by limiting blood-brain barrier penetration .
Q. What computational strategies (e.g., QSAR, molecular docking) guide the design of imidazo[4,5-c]pyridine derivatives with optimized bioactivity?
- Comparative QSAR models using descriptors like logP, polar surface area, and Hammett constants predict angiotensin II receptor antagonism in analogs. 3D pharmacophore models highlight the importance of chloro and benzyl groups in hydrophobic interactions with enzyme pockets . Docking studies (e.g., AutoDock Vina) can simulate binding to targets like SSAO (semicarbazide-sensitive amine oxidase), identifying critical hydrogen bonds with active-site residues .
Q. How do reaction conditions impact isomer ratios in ribosylated derivatives, and what methods resolve these mixtures?
- Ribosylation of 4-chloro-imidazo[4,5-c]pyridine with 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride produces N1 (major), N2, and N3 isomers in ratios dependent on catalyst (e.g., stannic chloride vs. TMSOTf) and solvent (e.g., acetonitrile vs. dichloromethane). Isomers are resolved via silica gel chromatography, with elution order correlating with polarity (N1 < N3 < N2) .
Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be addressed?
- Low brain:plasma ratios (observed in mouse models) suggest poor CNS bioavailability. Prodrug strategies (e.g., phosphonate esters) or formulation with permeability enhancers (e.g., cyclodextrins) may improve distribution. Metabolic stability can be assessed using liver microsomes, identifying vulnerable sites (e.g., imidazole ring oxidation) for deuterium substitution .
Contradictions and Methodological Considerations
- Isomer Identification : Early studies relied on empirical UV comparison to methylated analogs (methyl rule), but this fails for ribosylated derivatives. Modern approaches use NOESY NMR or X-ray diffraction .
- Toxicity vs. Efficacy : While 1-benzyl derivatives show promising ED₅₀ values, their narrow therapeutic index limits clinical use. Hybrid analogs (e.g., 4-thione derivatives) may balance potency and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
